molecular formula C7H4BrF3 B150022 4-Bromobenzotrifluoride CAS No. 402-43-7

4-Bromobenzotrifluoride

Cat. No. B150022
CAS RN: 402-43-7
M. Wt: 225.01 g/mol
InChI Key: XLQSXGGDTHANLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest due to their applications in various fields. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is reported using a continuous microflow process involving Grignard exchange and carboxylation reactions . This method could potentially be adapted for the synthesis of 4-Bromobenzotrifluoride by starting with an appropriate brominated and trifluoromethylated precursor.

Molecular Structure Analysis

The molecular structure of halogenated aromatics is influenced by the nature of the halogen atoms present. In the case of 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions, which are a type of halogen bonding . This suggests that in 4-Bromobenzotrifluoride, similar interactions could influence its solid-state structure.

Chemical Reactions Analysis

Halogenated aromatics participate in various chemical reactions. For example, the fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI) leads to the formation of fluorinated thiazoles . This indicates that 4-Bromobenzotrifluoride could also undergo reactions with NFSI to introduce additional fluorine atoms or to replace the bromine atom with fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics can be significantly altered by the introduction of halogen atoms. Halogenated derivatives of (dibenzoylmethanato)boron difluoride show red-shifted absorption and fluorescence maxima compared to the unsubstituted compound . This suggests that the presence of bromine and trifluoromethyl groups in 4-Bromobenzotrifluoride would likely affect its optical properties. Additionally, the synthesis of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids demonstrates the potential for creating a diverse array of halogenated aromatic compounds with varying properties .

Scientific Research Applications

Relay Propagation of Steric Pressure

4-Bromobenzotrifluoride (BBTF) is examined for its role in the unique relay propagation of crowding, where the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. This feature is pivotal in understanding the reactivity and interaction of such compounds in various chemical reactions, especially those involving metalation and deprotonation processes (Schlosser et al., 2006).

Luminescent and Structural Properties in Lanthanide Complexes

The impact of halogenobenzoate ligands, including 4-bromobenzoate, on the luminescent and structural properties of lanthanide complexes has been extensively studied. These studies contribute significantly to understanding the influence of halogens on the physical chemistry and luminescence of such complexes, crucial for material science and photonics (Monteiro et al., 2015).

Functionalization in Ionic Liquids

Research involving the chemical functionalization of glassy carbon electrodes with 4-bromobenzene diazonium salts in ionic liquids provides insights into the development of advanced materials and electrochemical applications. This study is particularly relevant for the creation of amine-terminated carbon surfaces with potential uses in sensors and electronic devices (Actis et al., 2008).

Halogen Bonding in Structural Determination

The structural importance of halogen bonding, including X...O=C vs. X...X interactions, has been explored using 4-bromotribenzoylbenzene. Understanding these interactions is crucial for the development of molecular materials and pharmaceuticals (Pigge et al., 2006).

Stereochemical Outcomes in McMurry Coupling

The stereochemical outcome of McMurry coupling using 4-bromoacetophenone has been examined, providing valuable insights into the behavior of bromobenzene derivatives in such reactions. This information is vital for organic synthesis and pharmaceutical chemistry (Daik et al., 1998).

Microbial Degradation of Bromobenzoates

4-Bromobenzoate degradation by microorganisms like Alcaligenes denitrificans has been studied, highlighting the biological interactions and potential environmental implications of bromobenzoates. These findings are significant for bioremediation and environmental chemistry (van den Tweel et al., 1987).

Safety And Hazards

4-Bromobenzotrifluoride is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from sources of ignition, and storing in a cool, dry place .

properties

IUPAC Name

1-bromo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQSXGGDTHANLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059950
Record name Benzene, 1-bromo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 4-Bromobenzotrifluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20002
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Bromobenzotrifluoride

CAS RN

402-43-7
Record name 1-Bromo-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-bromo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-α,α,α-trifluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromobenzotrifluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q96KAT73BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzotrifluoride
Reactant of Route 2
4-Bromobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
4-Bromobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
4-Bromobenzotrifluoride
Reactant of Route 5
4-Bromobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
4-Bromobenzotrifluoride

Citations

For This Compound
635
Citations
P Tarrant, MR Lilyquist - Journal of the American Chemical …, 1953 - ACS Publications
… At 5-10using iron a 40% conversion to 3-amino4-bromobenzotrifluoride was obtained but … 3-Amino-4-bromobenzotrifluoride.—A center fraction of the 80-85 fraction had the following …
Number of citations: 5 pubs.acs.org
M Sundermeier, A Zapf, M Beller - … Chemie International Edition, 2003 - Wiley Online Library
… As shown in Table 1, entry 1, the cyanation of 4-bromobenzotrifluoride with acetone cyanohydrin proceeds smoothly using our previously optimized catalyst system at 120 C (Scheme 3)…
Number of citations: 283 onlinelibrary.wiley.com
CH Lim, M Kudisch, B Liu… - Journal of the American …, 2018 - ACS Publications
… During reaction development, we determined that C–N cross-coupling between 4-bromobenzotrifluoride and morpholine was efficient under irradiation with a 365 nm ultraviolet LED in …
Number of citations: 175 pubs.acs.org
Q Yang, L Wang, L Lei, XL Zheng, H Fu, M Yuan… - Catalysis …, 2012 - Elsevier
… 3-Bromobenzotrifluoride and 4-bromobenzotrifluoride also gave products in high yields of … When it was performed at room temperature, 4-bromobenzotrifluoride could still give a …
Number of citations: 19 www.sciencedirect.com
GL Grunewald, AJ Kolar, MSS Palanki… - Organic preparations …, 1990 - Taylor & Francis
… We had prepared 1 by diazotization of commercially available 3-amino4-bromobenzotrifluoride and treatment of the resulting diazonium salt with potassium iodide. …
Number of citations: 7 www.tandfonline.com
RH Li, B Zhu, S Wang, Y Geng, LK Yan… - Organic Chemistry …, 2020 - pubs.rsc.org
… A theoretical mechanistic study of the highly chemoselective C–N cross-coupling of pyrrolidine with 4-bromobenzotrifluoride has been performed using density functional theory (DFT) …
Number of citations: 15 pubs.rsc.org
K Pelz, I Jirkovský, J Metyšová… - Collection of …, 1969 - cccc.uochb.cas.cz
… Reaction of 4-bromobenzotrifluoride with 2-hydroxymethylthiophenol yielded 2-(4-trifluoro… Treatment of the extract regenerated 4'45 g of the starting 4-bromobenzotrifluoride (bp 50--…
Number of citations: 6 cccc.uochb.cas.cz
ZJ Garlets, KR Parenti, JP Wolfe - Chemistry–A European …, 2016 - Wiley Online Library
… 12a For example, the use of 4-bromobenzotrifluoride as an electrophile in the asymmetric carboamination of 1-allyl-1-methyl-3-(4-nitrophenylurea) under standard conditions resulted in …
M Peng, J Lin, W Lu, T Roisnel… - … A European Journal, 2021 - Wiley Online Library
… , namely, 4 equivalents of 4-bromobenzotrifluoride, 5 mol % … using only 1 equivalent of 4-bromobenzotrifluoride, due to the … using 1 equivalent of 4-bromobenzotrifluoride, 1 equivalent of …
김건태, 이상철, 윤태호 - 한국고분자학회학술대회연구논문초록집, 2009 - cheric.org
… )benzonitrile (CNTPA) and N,N-diphenyl-4-(trifluoromethyl)benzenamine (3FTPA) were prepared by reacting diphenylamine with 1-bromobenzonitrile or 4-bromobenzotrifluoride, …
Number of citations: 2 www.cheric.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.